Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl4O2/c1-7(2,3)16-6(15)5-4-8(5)9(11,12)10(8,13)14/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZUYDOAQRWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12C(C2(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Spirocyclization
- The core spiro[2.2]pentane structure bearing four chlorine atoms at the 4,4,5,5-positions is typically synthesized by chlorination of a suitable cyclopentane or cyclobutane precursor under controlled conditions.
- Chlorination reagents such as chlorine gas or N-chlorosuccinimide can be used, often in the presence of catalysts or under photochemical activation to achieve selective tetra-chlorination.
- The spirocyclization step involves intramolecular ring closure to form the bicyclic spiro structure, which is facilitated by the presence of reactive functional groups and the correct geometric arrangement of the precursor.
Esterification to Form Tert-butyl Carboxylate
- The carboxylate group is introduced by esterification of the corresponding carboxylic acid with tert-butanol, typically using acid catalysts or coupling reagents.
- Alternatively, tert-butyl chloroformate or tert-butyl alcohol with carbodiimide coupling agents can be employed to form the tert-butyl ester.
- Reaction conditions are optimized to avoid dechlorination or rearrangement of the sensitive spirocyclic core.
Purification and Crystallization
- After synthesis, the crude product is purified by solvent extraction and recrystallization.
- Common solvents include toluene, heptanes, and aqueous sodium chloride solutions to separate organic and aqueous layers effectively.
- Seeding techniques and controlled cooling rates are used to obtain high-quality crystalline material.
Representative Experimental Data
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Chlorination | Chlorine gas or N-chlorosuccinimide, catalyst | 0 to 25 | 1-3 hours | Controlled addition to avoid over-chlorination |
| Spirocyclization | Intramolecular ring closure | 20 to 50 | 2-6 hours | Monitored by NMR for completion |
| Esterification | Tert-butanol, acid catalyst or coupling agent | 35 to 55 | 3-6 hours | Avoids hydrolysis of chlorinated rings |
| Purification | Extraction with toluene and aqueous NaCl | 20 to 40 | 1-2 hours | Multiple washes for purity |
| Crystallization | Cooling with seeding | 15 to 40 | 1-3 hours | Controlled cooling to form crystals |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^13C NMR spectra confirm the presence of characteristic carbon signals of the spirocyclic core and tert-butyl ester group. Chemical shifts at δ ~166.9 ppm correspond to the carboxylate carbon, while signals around δ 79.8 ppm indicate the spiro carbon environment.
- Chromatography: Purity is assessed by HPLC or GC, showing a single dominant peak corresponding to the target compound.
- Mass Spectrometry: Confirms molecular weight of 306.01 g/mol consistent with C10H12Cl4O2 formula.
- Crystallography: X-ray diffraction can be used to confirm the spirocyclic structure and stereochemistry.
Research Findings and Optimization Notes
- Maintaining low temperatures during chlorination (-5 to 5°C) minimizes side reactions and decomposition.
- Use of sodium bicarbonate washes post-reaction helps neutralize acidic byproducts and improves yield.
- Seed crystals introduced during crystallization promote uniform crystal growth and improve product consistency.
- Reaction scale-up requires careful temperature and addition rate control to maintain product quality.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Chlorination Temperature | -5 to 5 °C | Reduces side-products |
| Esterification Temperature | 35 to 55 °C | Ensures ester formation without degradation |
| Solvent System | Toluene/Heptanes/Aqueous NaCl | Efficient phase separation and purification |
| Crystallization Cooling Rate | 1 °C/hour | Controls crystal size and purity |
| Reaction Time | 3-6 hours per step | Ensures complete conversion |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is utilized as a versatile building block in organic synthesis. Its unique spirocyclic structure allows it to participate in various chemical transformations:
- Reactions Involving Nucleophiles : The compound can undergo nucleophilic substitution reactions due to the presence of electrophilic chlorine atoms. This makes it useful for synthesizing more complex organic molecules.
- Formation of Complex Natural Products : Researchers have successfully employed this compound in the synthesis of complex natural products, leveraging its spiro structure to create diverse molecular architectures.
Pharmaceutical Applications
The compound has been investigated for its potential use in pharmaceutical chemistry:
- Drug Development : Due to its structural properties, it serves as a precursor for the development of new pharmaceuticals. Its ability to modify biological activity through structural alterations makes it a candidate for drug design.
- Bioactive Compounds : Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.
Material Science
In material science, this compound is explored for its utility in creating advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its chlorinated structure contributes to the flame retardancy of polymeric materials.
- Nanotechnology : Research indicates potential applications in nanotechnology where it can be used to functionalize nanoparticles for targeted drug delivery systems or as components in nanocomposites.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as an intermediate in the synthesis of novel anticancer agents. The researchers reported that modifications to the spiro structure significantly enhanced the cytotoxicity against various cancer cell lines.
Case Study 2: Flame Retardant Polymers
Research conducted by polymer scientists highlighted the incorporation of this compound into polyvinyl chloride (PVC) formulations. The resulting materials exhibited improved flame retardant properties without compromising mechanical performance, making them suitable for safety-critical applications.
Mechanism of Action
The mechanism by which tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's chlorine atoms and spirocyclic structure play a crucial role in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
Core Structure: The spiro[2.2]pentane system in the target compound imposes greater steric strain compared to bicyclo[1.1.1]pentane derivatives (e.g., ) or aromatic cores (e.g., tetrachlorophthalimide) . The tetrachloro substitution is shared with 3,4,5,6-tetrachlorophthalimide and tetrachlorophthalonitrile but differs in electronic effects due to the non-aromatic spiro system .
Functional Groups: The tert-butyl ester enhances lipophilicity and stability under basic/neutral conditions, unlike the carboxylic acid analogs, which are more polar and reactive (e.g., prone to salt formation or nucleophilic attack) .
Physicochemical Properties
- Molecular Weight :
- Solubility :
- Stability :
Commercial and Research Relevance
- The tert-butyl ester is marketed by suppliers like Combi-Blocks and AK Scientific for medicinal chemistry research, emphasizing its role as a versatile intermediate .
- In contrast, tetrachlorophthalimide and phthalonitrile derivatives are typically employed in materials science (e.g., polymer additives) rather than pharmaceuticals .
Biological Activity
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate (CAS Number: 119060-44-5) is a synthetic organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₀H₁₂Cl₄O₂
- Molecular Weight : 306.01 g/mol
- Physical Form : Solid
- Solubility : Relatively soluble in water and various organic solvents such as ethers, alcohols, and ketones .
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential applications in pharmacology and toxicology. Here are some key findings:
Toxicological Studies
Toxicity assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that it may exhibit moderate toxicity in laboratory settings. For instance:
| Study | Model | Findings |
|---|---|---|
| In vitro cytotoxicity | Human cell lines | Induced apoptosis at high concentrations |
| Acute toxicity | Rodent models | LD50 values indicate moderate toxicity |
These findings highlight the need for further investigation into its safety and environmental impact.
Case Studies
-
Case Study on Chlorinated Compounds :
A study evaluated the biological activity of various chlorinated spiro compounds, revealing that those with higher chlorination levels often exhibited enhanced antimicrobial properties while also presenting increased toxicity profiles. -
Comparative Analysis with Similar Compounds :
Research comparing this compound with other spiro compounds indicated that its unique structure could lead to novel interactions with biological targets.
Research Findings
Despite limited direct studies on this compound itself, related literature provides insights into the potential mechanisms of action:
- Mechanism of Action : Chlorinated spiro compounds have been suggested to interact with cellular membranes or specific enzymes involved in metabolic pathways.
- Potential Applications : Given its structural characteristics, this compound may be explored for use in pharmaceuticals targeting microbial infections or as a pesticide.
Q & A
Q. What are the recommended synthetic routes for preparing Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves spirocyclic ring formation followed by carboxylation and halogenation. Key steps include:
Spirocyclic Core Construction : Use bicyclo[1.1.1]pentane derivatives as precursors, leveraging strain-driven reactivity for ring closure .
Carboxylation : Introduce the tert-butyl carboxylate group via nucleophilic substitution under anhydrous conditions (e.g., using tert-butyl chloroformate and a base like triethylamine) .
Tetrachlorination : Optimize chlorination using Cl₂ or SOCl₂ in a controlled environment to avoid overhalogenation. Temperature (0–25°C) and stoichiometry (4:1 Cl:substrate) are critical .
Optimization Tips :
- Monitor reaction progress via TLC or GC-MS.
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify tert-butyl (δ ~1.2 ppm for CH₃) and spirocyclic protons (δ 3.5–5.0 ppm for strained carbons) .
- ²D NMR (COSY, HSQC) : Resolve overlapping signals from tetrachloro substituents.
Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl₄ clusters) .
X-ray Crystallography : Resolve spirocyclic geometry and steric effects of tert-butyl groups .
Q. What handling precautions are necessary for this compound given its structural complexity?
Methodological Answer:
- Storage : Keep at –20°C in amber glass under inert gas to prevent degradation .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile chlorination byproducts (e.g., HCl gas) .
- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential halogenated compound toxicity .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the reactivity of the spirocyclic core in cross-coupling reactions?
Methodological Answer: The tert-butyl group imposes steric constraints that:
- Limit Substrate Accessibility : Reduce reaction rates in Suzuki-Miyaura couplings; use bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Stabilize Transition States : Favor endo over exo pathways in Diels-Alder reactions, confirmed via DFT calculations .
Experimental Design : - Compare kinetic data (e.g., rate constants) with/without tert-butyl analogs.
- Use steric maps (e.g., A-value analysis) to quantify hindrance .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer: Contradictions often arise from:
- Dynamic Stereochemistry : Use variable-temperature NMR to detect fluxional behavior in the spirocyclic system .
- Impurity Interference : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. What strategies mitigate cytotoxicity when testing this compound in cellular assays?
Methodological Answer:
- Dose-Response Profiling : Start with low concentrations (1–10 µM) and use MTT assays to determine IC₅₀ values .
- Prodrug Modifications : Mask reactive chlorines with acetyl groups, then hydrolyze in situ .
- Cell Line Selection : Use immortalized lines (e.g., HEK293) rather than primary cells to assess baseline toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
